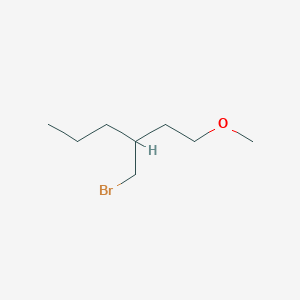
3-(Bromomethyl)-1-methoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-1-methoxyhexane is an organic compound with the molecular formula C8H17BrO It is a brominated alkyl ether, characterized by a bromomethyl group attached to a hexane chain with a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-1-methoxyhexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding alcohols, nitriles, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
3-(Bromomethyl)-1-methoxyhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form various functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methoxyhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures.
Comparison with Similar Compounds
1-Bromohexane: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.
3-Bromomethyl-1-methoxybutane: Shorter carbon chain, leading to different physical and chemical properties.
3-Bromomethyl-1-methoxyheptane: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 3-(Bromomethyl)-1-methoxyhexane is unique due to the presence of both a bromomethyl and a methoxy group, which allows for a wide range of chemical transformations. Its reactivity and versatility make it a valuable compound in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methoxyhexane |
InChI |
InChI=1S/C8H17BrO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
GOFLBEJVLKDGMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCOC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


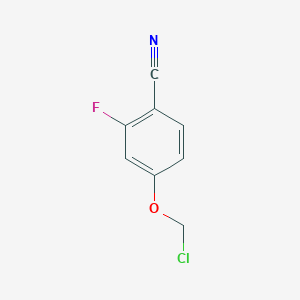
![2-[Methyl(2-phenylethyl)amino]acetic acid](/img/structure/B13233468.png)
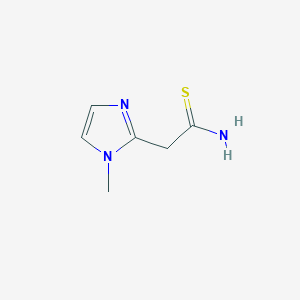
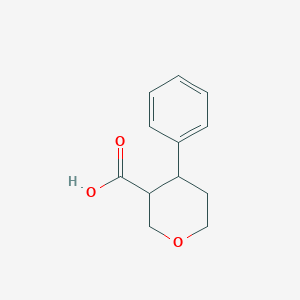
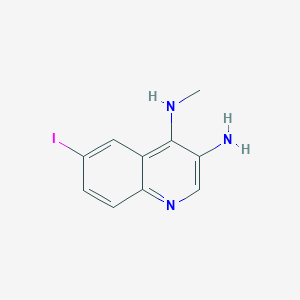

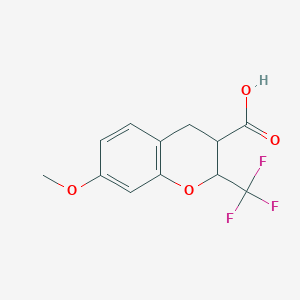
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)
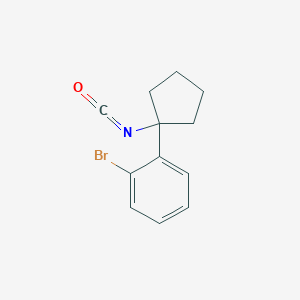

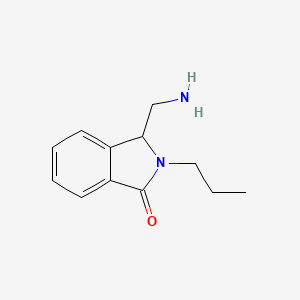
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
